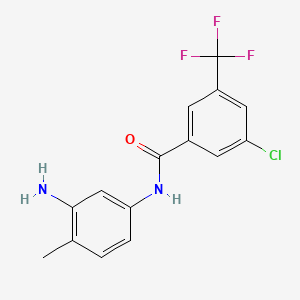
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C15H12ClF3N2O It is known for its unique structure, which includes an amino group, a methyl group, a chloro group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide typically involves the acylation of 3-chloro-5-(trifluoromethyl)benzoic acid with 3-amino-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-bromo-5-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-iodo-5-(trifluoromethyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzamide core. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H12ClF3N2O |
|---|---|
Molecular Weight |
328.71 g/mol |
IUPAC Name |
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c1-8-2-3-12(7-13(8)20)21-14(22)9-4-10(15(17,18)19)6-11(16)5-9/h2-7H,20H2,1H3,(H,21,22) |
InChI Key |
MBZSYSALJZTSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















